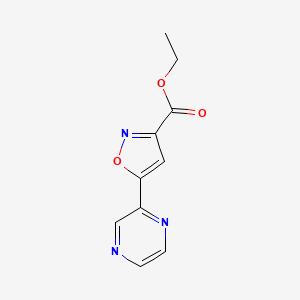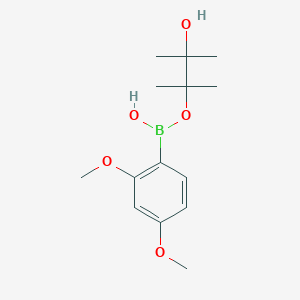
(2,4-Dimethoxyphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dimethoxyphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a borinic acid moiety linked to a dimethoxyphenyl group and a hydroxy-dimethylbutyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxyphenylboronic acid with 3-hydroxy-2,3-dimethylbutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
化学反应分析
Types of Reactions
(2,4-Dimethoxyphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
(2,4-Dimethoxyphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (2,4-Dimethoxyphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid involves its interaction with specific molecular targets. The borinic acid moiety can form reversible covalent bonds with hydroxyl and amino groups in proteins, affecting their function. This interaction can modulate enzyme activity and signal transduction pathways, leading to various biological effects. The compound’s unique structure allows it to selectively target specific proteins, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
2-Phenylethanol: An aromatic alcohol with applications in perfumery and flavoring.
4-Hydroxybenzaldehyde: An aromatic aldehyde used in the synthesis of various organic compounds.
Uniqueness
(2,4-Dimethoxyphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is unique due to its combination of borinic acid, dimethoxyphenyl, and hydroxy-dimethylbutyl groups. This unique structure imparts specific reactivity and selectivity, making it distinct from other similar compounds. Its ability to form reversible covalent bonds with proteins sets it apart from other compounds, providing unique applications in biochemical research and potential therapeutic uses.
属性
分子式 |
C14H23BO5 |
|---|---|
分子量 |
282.14 g/mol |
IUPAC 名称 |
(2,4-dimethoxyphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C14H23BO5/c1-13(2,16)14(3,4)20-15(17)11-8-7-10(18-5)9-12(11)19-6/h7-9,16-17H,1-6H3 |
InChI 键 |
BEOPNYRLJZXASH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)OC)OC)(O)OC(C)(C)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine](/img/structure/B13697546.png)
![2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B13697564.png)
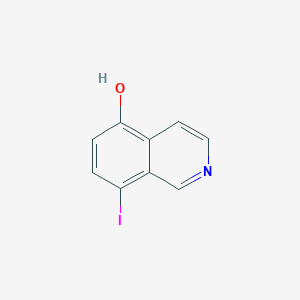
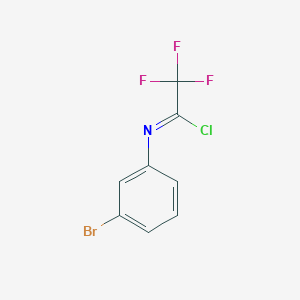
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13697583.png)
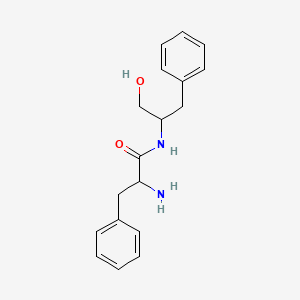

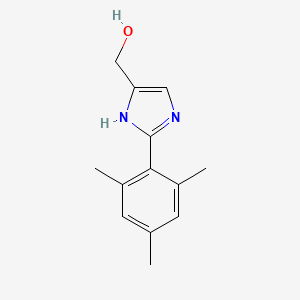
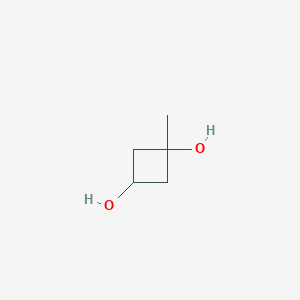
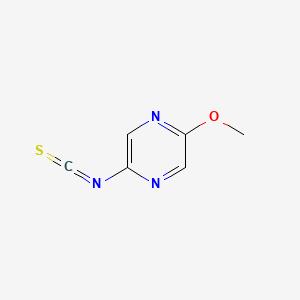

![3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide](/img/structure/B13697644.png)
